molecular formula C12H15BrN2O2S B12577794 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 631898-00-5

6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12577794
CAS No.: 631898-00-5
M. Wt: 331.23 g/mol
InChI Key: SHIIIVHYHHZLFW-UHFFFAOYSA-N
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Description

6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesisThe reaction conditions often require the use of palladium catalysts, solvents like dimethylformamide (DMF), and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Heck coupling can introduce various functional groups to the thienopyrimidine scaffold, potentially leading to new derivatives with enhanced biological activity .

Scientific Research Applications

6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as a lead compound in the development of epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are crucial in the treatment of cancers such as non-small-cell lung cancer and EGFR-positive breast cancer .

Mechanism of Action

The mechanism of action of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as the ATP-binding site of EGFR. By inhibiting this site, the compound can prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thienopyrimidine derivatives. The presence of the propoxy and propyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

CAS No.

631898-00-5

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H15BrN2O2S/c1-3-5-15-11(16)8-7-9(13)18-10(8)14-12(15)17-6-4-2/h7H,3-6H2,1-2H3

InChI Key

SHIIIVHYHHZLFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C1OCCC)SC(=C2)Br

Origin of Product

United States

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